4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLLKDKCZOQTIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650855 |

Source

|

| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90871-44-6 |

Source

|

| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] This document outlines the primary synthetic strategies, delves into the underlying reaction mechanisms, and provides detailed experimental protocols.

Strategic Approaches to the 1,2,4-Triazole-3-thiol Core

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be broadly categorized into two principal and highly effective routes. The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.

-

Route A: The Hydrazide-Isothiocyanate Pathway. This is a classical and widely employed method for constructing the 1,2,4-triazole-3-thiol ring system.[1][3] It involves the initial reaction of a carboxylic acid hydrazide with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide intermediate. Subsequent cyclization of this intermediate, typically under basic conditions, yields the desired triazole.

The following diagram illustrates the logical flow of these two primary synthetic strategies for the target molecule.

Figure 1: Primary synthetic pathways for 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Mechanistic Insights

The formation of the 1,2,4-triazole ring in both routes proceeds through a cyclization-dehydration cascade. In Route A, the base abstracts a proton, initiating an intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon of the acyl group. Subsequent elimination of a water molecule leads to the formation of the stable aromatic triazole ring. Similarly, in Route B, the acylated thiosemicarbazide undergoes cyclodehydration, often facilitated by a condensing agent like polyphosphate ester (PPE) or under alkaline conditions, to yield the final product.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol via the two primary routes.

Route A: Hydrazide-Isothiocyanate Pathway

This protocol is adapted from established procedures for the synthesis of analogous 1,2,4-triazole-3-thiols.[6][7][8]

Step 1: Synthesis of 1-(Nicotinoyl)-4-propylthiosemicarbazide

-

To a solution of nicotinic hydrazide (1.37 g, 10 mmol) in absolute ethanol (20 mL), add propyl isothiocyanate (1.01 g, 10 mmol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Cyclization to 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(nicotinoyl)-4-propylthiosemicarbazide (2.38 g, 10 mmol) in an 8% aqueous solution of sodium hydroxide (20 mL).

-

Reflux the mixture for 6-8 hours. Monitor the reaction for the completion of cyclization by TLC.

-

After cooling, the reaction mixture is filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified to a pH of 5-6 with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Route B: Thiosemicarbazide-Carboxylic Acid Pathway

This protocol is based on the use of polyphosphate ester (PPE) as a condensing agent, a method demonstrated to be effective for the synthesis of 1,2,4-triazole-3-thiol derivatives.[1][4][5][9]

Step 1: Synthesis of 2-(Nicotinoyl)-N-propylhydrazine-1-carbothioamide

-

In a hydrothermal reaction vessel, thoroughly mix nicotinic acid (1.23 g, 10 mmol) and 4-propylthiosemicarbazide (1.33 g, 10 mmol).

-

Add dry chloroform (5 mL) and a magnetic stir bar.

-

With stirring, add polyphosphate ester (PPE) (approximately 2 g) to the mixture.

-

Seal the vessel and heat it at 90°C for 10-12 hours.

-

After cooling, the resulting mixture, which may be a precipitate or a resinous mass, is separated from the chloroform.

Step 2: Cyclodehydration to 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

-

The intermediate from the previous step is suspended in water (15 mL).

-

A 2 M solution of potassium hydroxide is added to adjust the pH to 9-10.

-

The mixture is heated at 90°C for 8-10 hours, maintaining the alkaline pH by periodic addition of the KOH solution.

-

After cooling, the solution is treated with activated charcoal and filtered.

-

The filtrate is acidified with 0.5 M hydrochloric acid to a pH of approximately 2.

-

The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques. The following table summarizes the expected data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| 1-(Nicotinoyl)-4-propylthiosemicarbazide | C₁₀H₁₄N₄OS | 238.31 | Signals for propyl and pyridyl protons, NH protons | Signals for carbonyl, thiocarbonyl, propyl, and pyridyl carbons |

| 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol | C₁₀H₁₂N₄S | 220.29 | Signals for propyl and pyridyl protons, SH proton | Signals for triazole ring carbons, propyl and pyridyl carbons, C=S carbon |

Concluding Remarks

The synthesis of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol can be reliably achieved through either the hydrazide-isothiocyanate or the thiosemicarbazide-carboxylic acid pathway. The choice of route will largely be dictated by the commercial availability and cost of the starting materials. Both methods are robust and have been widely applied in the synthesis of a diverse range of 1,2,4-triazole derivatives. For researchers and drug development professionals, these synthetic strategies provide a solid foundation for accessing novel compounds for biological screening and lead optimization programs.

References

-

Tretyakov, B.A.; Tikhonova, V. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2021 , 26, 1234. [Link]

-

National Center for Biotechnology Information. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed2021 . [Link]

-

National Institutes of Health. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC2021 . [Link]

-

Aouad, M.R.; Al-Salahi, R.A.; Soliman, A.M. Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules2020 , 25, 5186. [Link]

-

Rouzi, K., et al. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate2024 . [Link]

-

Bekircan, O.; Kahveci, B.; Kucuk, M. Synthesis of Some New 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules2006 , 11, 469-477. [Link]

-

Ahmad, S., et al. Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][3][4]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate2023 . [Link]

-

Zarghi, A., et al. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Pharmaceuticals2023 , 16, 111. [Link]

-

Al-Ghorbani, M., et al. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry2015 , 31, 1481-1487. [Link]

-

Agrawal, R., et al. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics2023 , 4, 532-563. [Link]

-

El-Sayed, W.A.; Ali, O.M.; El-Shehry, M.F. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules2021 , 26, 982. [Link]

-

Shaabani, A.; Ghadari, R.; Ghasemi, S. Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Arkivoc2007 , 2007, 276-281. [Link]

-

El-Sayed, W.A. Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182, 1681-1692. [Link]

-

Kochikyan, T.V., et al. Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate2010 . [Link]

-

Fedotov, B.A.; Hotsulia, A.S. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES2023 . [Link]

-

National Institutes of Health. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC2022 . [Link]

-

Tretyakov, B.A.; Tikhonova, V. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate2021 . [Link]

-

Shawali, A.S., et al. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules2016 , 21, 1249. [Link]

-

El-Sayed, W.A. Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate2007 . [Link]

-

Kumar, A., et al. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions2015 , 44, 18536-18548. [Link]

-

Kumar, R.; Chaudhary, P. A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace2019 . [Link]

-

Al-Mousawi, S.M., et al. 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. ResearchGate2011 . [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

chemical properties of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and drug development. Compounds incorporating this five-membered ring, which contains three nitrogen atoms, exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the triazole ring, particularly with a thiol group at the C3 position and various substituents at the N4 and C5 positions, allows for fine-tuning of its steric, electronic, and pharmacokinetic properties.

This technical guide focuses on a specific, promising derivative: 4-Propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol . The strategic incorporation of a flexible propyl group at the N4 position and a pyridinyl moiety at the C5 position creates a molecule with significant potential for forming diverse biological interactions. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's molecular characteristics, a robust synthetic protocol, methods for spectroscopic characterization, key chemical reactivities, and its potential applications as a versatile chemical building block.

Molecular Structure and Physicochemical Properties

The fundamental identity and predicted properties of the target compound are crucial for its application in experimental settings.

| Identifier | Value | Source |

| IUPAC Name | 4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Inferred from[3] |

| Alternate Name | 4-propyl-3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thione | [3] |

| CAS Number | 90871-44-6 | [3] |

| Molecular Formula | C₁₀H₁₂N₄S | [3] |

| Molecular Weight | 220.29 g/mol | Calculated |

| Canonical SMILES | CCCN1C(=S)N=NC1=C1C=CC=NC=1 | [3] |

| InChI Key | CZLLKDKCZOQTIG-UHFFFAOYSA-N | [3] |

Critical Chemical Feature: Thione-Thiol Tautomerism

A defining characteristic of 1,2,4-triazole-3-thiols is their existence as an equilibrium mixture of two tautomeric forms: the thiol form and the thione form.[4] This equilibrium is influenced by factors such as the solvent, pH, and physical state (solid vs. solution). In the solid state and in polar solvents, the thione form is generally predominant due to favorable hydrogen bonding and resonance stabilization. The thiol form, however, is crucial for understanding the compound's reactivity, particularly in S-alkylation and oxidation reactions.

Caption: Thione-thiol tautomeric equilibrium.

Synthesis and Purification Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed intramolecular cyclization of a corresponding 1-acyl-4-alkyl-thiosemicarbazide intermediate.[5] This method is robust, high-yielding, and utilizes commercially available starting materials.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from nicotinic hydrazide and propyl isothiocyanate.

Caption: Overall workflow for synthesis and analysis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(nicotinoyl)-N-propylhydrazine-1-carbothioamide

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add nicotinic hydrazide (13.7 g, 0.1 mol) and absolute ethanol (100 mL).

-

Reaction Initiation: Add propyl isothiocyanate (10.1 g, 0.1 mol) to the suspension.

-

Execution: Heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Causality: Refluxing in ethanol provides the necessary thermal energy to drive the nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate. Ethanol is an ideal solvent as it solubilizes the reactants upon heating.

-

-

Work-up: Cool the reaction mixture to room temperature. The white precipitate of the thiosemicarbazide intermediate is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL), and dried in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-Propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Reagents & Setup: To a 250 mL round-bottom flask, add the dried thiosemicarbazide intermediate from Step 1 (23.8 g, 0.1 mol) and an 8% aqueous sodium hydroxide solution (100 mL).

-

Execution: Heat the mixture to reflux for 6-8 hours. During this time, the solid will dissolve.

-

Causality: The strong basic medium (NaOH) facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to initiate intramolecular cyclization and subsequent dehydration, forming the stable 1,2,4-triazole ring.[5]

-

-

Work-up & Isolation: Cool the clear solution in an ice bath. Carefully acidify the solution to pH 5-6 with concentrated hydrochloric acid.

-

Self-Validation: The target compound is insoluble in weakly acidic water, so its precipitation upon acidification provides immediate visual confirmation of a successful reaction.

-

-

Purification: Collect the resulting white precipitate by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts. Purify the crude product by recrystallization from ethanol to yield a white crystalline solid.

Spectroscopic Characterization

Unambiguous structure confirmation is achieved through a combination of standard spectroscopic techniques. The expected data, inferred from related structures, are summarized below.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 ppm: (s, 1H), broad singlet for the N-H proton of the thione tautomer. δ 8.5-9.0 ppm: Signals corresponding to the protons on the pyridinyl ring. δ 3.8-4.0 ppm: (t, 2H), triplet for the N-CH₂- protons of the propyl group. δ 1.6-1.8 ppm: (m, 2H), multiplet for the -CH₂- protons of the propyl group. δ 0.8-1.0 ppm: (t, 3H), triplet for the terminal -CH₃ of the propyl group. |

| ¹³C NMR (DMSO-d₆) | δ ~168 ppm: Characteristic signal for the C=S (thione) carbon. δ ~150 ppm: Signal for the C5 carbon attached to the pyridine ring. δ 120-150 ppm: Signals for the carbons of the pyridinyl ring. δ ~45 ppm: Signal for the N-CH₂ carbon. δ ~22 ppm: Signal for the central -CH₂- carbon of the propyl group. δ ~11 ppm: Signal for the terminal -CH₃ carbon. |

| FT-IR (KBr, cm⁻¹) | ~3100-3200 cm⁻¹: N-H stretching vibration. ~2900-3000 cm⁻¹: Aliphatic C-H stretching. ~2500-2600 cm⁻¹: Weak S-H stretch (if thiol form is present). ~1600 cm⁻¹: C=N stretching of the triazole ring. ~1200-1300 cm⁻¹: C=S stretching vibration. |

| Mass Spec. (ESI+) | m/z 221.08: [M+H]⁺, corresponding to the protonated molecular ion. |

Chemical Reactivity and Derivatization Potential

The presence of multiple reactive sites—the exocyclic sulfur, the triazole ring nitrogens, and the pyridine nitrogen—makes this compound a highly versatile scaffold for generating chemical libraries.

Caption: Key reactivity pathways for derivatization.

S-Alkylation

The most common reaction is the alkylation of the sulfur atom. This proceeds readily via the thiol tautomer, which is favored under basic conditions.[9]

-

Protocol: The triazole is dissolved in a polar aprotic solvent (e.g., DMF or acetone) with a mild base (e.g., K₂CO₃). An alkyl or aryl halide (R-X) is added, and the mixture is stirred at room temperature or gently heated.

-

Significance: This reaction allows for the introduction of diverse side chains, enabling extensive Structure-Activity Relationship (SAR) studies.

Mannich Reaction

The N-H proton of the triazole ring can participate in Mannich reactions with formaldehyde and a secondary amine (e.g., morpholine, piperazine).[10]

-

Protocol: The triazole, formaldehyde, and a secondary amine are typically reacted in ethanol under reflux.

-

Significance: This introduces aminoalkyl side chains, which can improve aqueous solubility and provide additional hydrogen bonding sites for receptor interaction.

Metal Complexation

The combination of the soft sulfur donor and the hard nitrogen donors of the triazole and pyridine rings makes this molecule an excellent chelating ligand for transition metals.[11][12]

-

Protocol: Mixing the ligand (dissolved in ethanol or methanol) with a metal salt (e.g., NiCl₂, Cu(OAc)₂, ZnCl₂) often leads to the direct precipitation of the metal complex.

-

Significance: Metal complexes of triazoles often exhibit enhanced biological activities compared to the free ligands, opening avenues in bioinorganic chemistry and the development of novel metallodrugs.

Potential Applications in Drug Discovery

While specific biological data for this exact compound is not widely published, extensive research on analogous 4,5-disubstituted-1,2,4-triazole-3-thiols provides a strong rationale for its potential applications.

-

Antimicrobial Agents: The triazole-thiol scaffold is a well-established pharmacophore in many antimicrobial drugs. The presence of the pyridine ring can enhance activity, and further derivatization via S-alkylation can be used to target specific bacterial or fungal enzymes.[10][13]

-

Anticancer Agents: Numerous triazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The ability to chelate essential metal ions or interact with key enzymatic sites is a common mechanism of action.[12]

-

Scaffold for Library Synthesis: Given its straightforward synthesis and multiple points for chemical modification, this compound is an ideal starting point for the generation of focused compound libraries aimed at various biological targets.

Conclusion

4-Propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a molecule of significant chemical and pharmaceutical interest. Its well-defined structure, characterized by thione-thiol tautomerism, is accessible through a reliable and scalable synthetic route. The compound's rich reactivity profile, particularly at the sulfur and nitrogen atoms, makes it a highly versatile platform for the development of new chemical entities. Based on the established biological activities of the broader triazole-thiol class, this molecule represents a promising scaffold for future research in the discovery of novel therapeutic agents.

References

-

Holota, S., Stasevych, M., Zvarych, V., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. Available at: [Link]

-

Holota, S., Stasevych, M., Vovk, M. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. Available at: [Link]

-

Strzelecka, M., & Świątek, P. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. Available at: [Link]

-

Kavaleuski, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Aouad, M. R., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

-

Samelyuk, Y., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

-

Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. While this molecule represents a unique chemical entity with limited published data, this document establishes a robust, field-proven methodology for its definitive characterization. By integrating data from foundational analytical techniques including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a logical workflow for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique approach to structural analysis. All protocols and interpretations are grounded in established principles of organic spectroscopy and the known chemistry of 1,2,4-triazole systems.

Introduction: The Significance of Structural Integrity

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a 3-thiol group and specific substituents at the N4 and C5 positions, as in 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, creates a molecule with a unique electronic and steric profile. Precise structural confirmation is paramount, as subtle isomeric or tautomeric differences can profoundly impact a compound's pharmacological activity, toxicity, and intellectual property value.

A critical aspect of this molecule's chemistry is the potential for thione-thiol tautomerism, an equilibrium between the 4H-1,2,4-triazole-3-thiol and the 2,4-dihydro-3H-1,2,4-triazole-3-thione forms.[1] Distinguishing between these tautomers is a primary objective of the elucidation process. This guide will navigate the complexities of this system, demonstrating how a synergistic application of modern analytical techniques provides an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

The initial step in any structural elucidation is the confirmation of the molecular formula. For the target compound, 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, the molecular formula is C₁₀H₁₂N₄S.

The Degree of Unsaturation (DoU), calculated as follows, provides the first clue to the molecule's structure:

DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (12/2) + (4/2) + 1 DoU = 10 - 6 + 2 + 1 = 7

A DoU of 7 indicates a combination of rings and/or double bonds. This is consistent with the proposed structure, which contains a pyridine ring (4 DoU), a triazole ring (1 DoU), and two double bonds within the triazole ring system (2 DoU).

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The causality for choosing HRMS over standard MS lies in its ability to provide the exact mass, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms in the pyridine and triazole rings, which are readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Expected Results

The primary objective is to observe the protonated molecular ion [M+H]⁺.

| Ion | Expected Exact Mass (m/z) |

| [C₁₀H₁₂N₄S + H]⁺ | 221.0855 |

The observation of a peak at m/z 221.0855 would confirm the elemental composition.

Fragmentation Analysis: Tandem MS (MS/MS) provides structural insights by inducing fragmentation of the parent ion. The fragmentation of 1,2,4-triazoles is influenced by the substituents and the ionization method.[2]

Logical Workflow for Structural Elucidation

Caption: A flowchart illustrating the structural elucidation workflow.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is for its simplicity and the minimal sample preparation required.

Experimental Protocol: FT-IR (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum will provide key evidence for the presence of the thiol group and the heterocyclic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of the pyridine ring protons. |

| ~2960-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the propyl group C-H bonds. |

| ~2600-2550 | S-H stretch | Weak | A key, though often weak, band confirming the presence of the thiol tautomer.[3] |

| ~1620-1580 | C=N stretch (triazole ring) | Medium | A crucial indicator of the 1,2,4-triazole ring system.[4] |

| ~1580-1450 | C=C/C=N stretches (pyridine) | Medium-Strong | Characteristic absorptions for the pyridine ring. |

| ~1465 | CH₂ bend (aliphatic) | Medium | Scissoring vibration of the methylene groups in the propyl chain. |

The absence of a strong C=S (thione) band, typically around 1300-1100 cm⁻¹, further supports the thiol tautomer's predominance in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments provides unambiguous evidence of connectivity.

Experimental Protocol: NMR (500 MHz)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

-

¹H NMR: Predicted Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| SH (thiol) | ~13.0 - 14.0 | Singlet | 1H | The acidic proton of the thiol group often appears as a broad singlet at a very downfield chemical shift in DMSO-d₆.[5] |

| Pyridine H (ortho to N) | ~8.9 - 9.1 | Singlet | 1H | Deshielded by the adjacent nitrogen and the triazole ring. |

| Pyridine H (ortho to C) | ~8.6 - 8.8 | Doublet | 1H | Deshielded by the nitrogen atom. |

| Pyridine H (para to N) | ~8.1 - 8.3 | Doublet | 1H | Influenced by the triazole substituent. |

| Pyridine H (meta to N) | ~7.5 - 7.7 | dd | 1H | Exhibits coupling to two other pyridine protons. |

| N-CH₂ (propyl) | ~3.9 - 4.1 | Triplet | 2H | Methylene group directly attached to the triazole nitrogen, deshielded. |

| CH₂ (propyl) | ~1.6 - 1.8 | Sextet | 2H | Methylene group in the middle of the propyl chain. |

| CH₃ (propyl) | ~0.8 - 1.0 | Triplet | 3H | Terminal methyl group of the propyl chain, in the typical aliphatic region. |

¹³C NMR and DEPT-135: Predicted Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| C=S (Thiol Tautomer C3) | ~165 - 170 | None | The carbon atom bonded to sulfur in the triazole ring, highly deshielded. This is a key indicator of the thiol form.[1] |

| Triazole C5 | ~150 - 155 | None | The carbon of the triazole ring attached to the pyridine ring. |

| Pyridine C (various) | ~120 - 150 | CH / None | Aromatic carbons of the pyridine ring. Quaternary carbons will be absent in DEPT-135. |

| N-CH₂ (propyl) | ~45 - 50 | Negative | Methylene carbon attached to the nitrogen atom.[6] |

| CH₂ (propyl) | ~22 - 26 | Negative | Central methylene carbon of the propyl group. |

| CH₃ (propyl) | ~10 - 13 | Positive | Terminal methyl carbon of the propyl group.[7] |

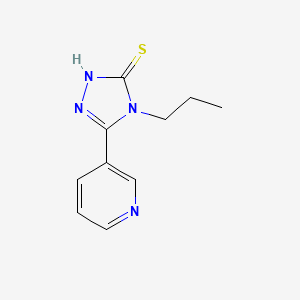

Molecular Structure Diagram

Caption: Structure of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Conclusion: Synthesizing the Evidence

References

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2009). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC. Retrieved January 20, 2026, from [Link]

-

Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. (n.d.). Wired Chemist. Retrieved January 20, 2026, from [Link]

-

4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13 Carbon NMR. (n.d.). NMR Service. Retrieved January 20, 2026, from [Link]

-

Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Online Course Materials. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Retrieved January 20, 2026, from [Link]

-

Mass fragmentation patterns of compound 4a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

4-Amino-5-pyridin-3-yl-4H-(1,2,4)triazole-3-thiol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Pharmacological Versatility of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1,2,4-Triazole-3-thiol Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the design of therapeutic agents. Its metabolic stability, capacity for diverse molecular interactions, and favorable pharmacokinetic properties have established it as a "privileged scaffold" in medicinal chemistry. When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core gives rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities. These derivatives have garnered significant attention from researchers and drug development professionals for their potential as antimicrobial, anticancer, and antiviral agents.[1][2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole-3-thiol derivatives. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail key experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.

Core Synthetic Strategies: Accessing the 1,2,4-Triazole-3-thiol Core

The versatility of the 1,2,4-triazole-3-thiol scaffold is matched by the robustness of its synthetic routes. A prevalent and highly adaptable method involves the base-catalyzed intramolecular cyclization of thiosemicarbazide precursors. This approach allows for the introduction of a wide array of substituents at the N-4 and C-5 positions, facilitating the systematic exploration of structure-activity relationships (SAR).

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

This foundational synthesis provides a platform for generating diverse libraries of 1,2,4-triazole-3-thiol derivatives for biological screening.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazole-3-thiol have consistently demonstrated potent activity against a broad spectrum of pathogenic bacteria and fungi. Their efficacy stems from their ability to disrupt essential microbial processes.

Mechanism of Action

The antimicrobial mechanisms of 1,2,4-triazole-3-thiol derivatives are multifaceted. In fungi, a well-established target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

In bacteria, these compounds have been shown to inhibit various enzymes, including metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[3] By inhibiting these resistance mechanisms, 1,2,4-triazole-3-thiol derivatives can act synergistically with existing antibiotics.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |

| 4c | 4-OH-benzylideneamino | S. aureus | 16 | [4] |

| B. subtilis | 20 | [4] | ||

| 4e | 4-Br-benzylideneamino | E. coli | 25 | [4] |

| S. typhi | 31 | [4] | ||

| S-substituted derivatives | 2-oxopropan-1-yl | E. coli | 31.25 - 62.5 | [5] |

| S. aureus | 31.25 - 62.5 | [5] | ||

| P. aeruginosa | 31.25 - 62.5 | [5] | ||

| C. albicans | 31.25 - 62.5 | [5] | ||

| 3a | 2-picolinoyl | B. cereus | 16-64 | [6] |

| E. coli | 16-64 | [6] | ||

| P. aeruginosa | 16-64 | [6] | ||

| S. aureus | 16-64 | [6] |

Structure-Activity Relationship (SAR)

The antimicrobial activity of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituents at the N-4 and C-5 positions.

-

N-4 Position: The presence of a substituted amino group at the N-4 position is often associated with enhanced antimicrobial activity. For instance, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols have shown considerable potency.[4][7]

-

C-5 Position: Aromatic or heterocyclic moieties at the C-5 position, such as pyridyl or phenyl groups, are common features in active compounds.[4][6]

-

Substituents on Aromatic Rings: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings attached to the core structure can modulate the antimicrobial spectrum and potency.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

- Test compound stock solution (e.g., in DMSO).

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Sterile 96-well microtiter plates.

- Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL).

2. Serial Dilution:

- Add 50 µL of CAMHB to all wells of the microtiter plate.

- Add 50 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.

- Perform serial twofold dilutions by transferring 50 µL from each well to the subsequent well in the row.

3. Inoculation:

- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

4. Incubation:

- Incubate the plates at 35 ± 2°C for 18-24 hours.

5. Determination of MIC:

- The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).

Start [label="Start"];

Prepare [label="Prepare Reagents:\n- Test Compound\n- Broth\n- Bacterial Inoculum"];

Dilute [label="Perform Serial Dilutions\nof Compound in\n96-well Plate"];

Inoculate [label="Inoculate Wells with\nStandardized Bacterial\nSuspension"];

Incubate [label="Incubate Plate at\n35°C for 18-24h"];

Read [label="Read Results:\nDetermine Lowest\nConcentration with\nNo Visible Growth (MIC)"];

End [label="End"];

Start -> Prepare;

Prepare -> Dilute;

Dilute -> Inoculate;

Inoculate -> Incubate;

Incubate -> Read;

Read -> End;

}

Caption: Experimental workflow for MIC determination by broth microdilution.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 1,2,4-triazole-3-thiol scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][9] These compounds exert their cytotoxic effects through various mechanisms, often targeting signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer 1,2,4-triazole derivatives is the inhibition of protein kinases.[10][11] Kinases play a pivotal role in regulating cell growth, proliferation, differentiation, and survival. In many cancers, kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are overexpressed or constitutively active, leading to uncontrolled cell proliferation and angiogenesis.[12][13] 1,2,4-triazole-3-thiol derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling cascades.[14]

Caption: Inhibition of EGFR/VEGFR signaling pathways by 1,2,4-triazole-3-thiol derivatives.

Quantitative Data: In Vitro Cytotoxic Activity

The anticancer efficacy of these compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 6cf | 1α-triazolyl-5α-androstane | MCF-7 (Breast) | 5.71 | [15] |

| 4T1 (Breast) | 8.71 | [15] | ||

| 6af | 1α-triazolyl-5α-androstane | MCF-7 (Breast) | 2.61 | [15] |

| Hydrazone 17 | 2-hydroxybenzene | IGR39 (Melanoma) | 2-17 | [10] |

| Hydrazone 18 | 2-hydroxy-5-nitrobenzene | MDA-MB-231 (Breast) | 2-17 | [10] |

| 17 | 4-(1,2,4-triazol-3-ylsulfanylmethyl) | MCF-7 (Breast) | 0.31 | [16] |

| 22 | 4-(1,2,4-triazol-3-ylsulfanylmethyl) | Caco-2 (Colon) | 4.98 | [16] |

| 10a | Butane-1,4-dione derivative | Hela (Cervical) | 5.6 | [17] |

Structure-Activity Relationship (SAR)

-

Lipophilicity: The lipophilicity of the substituents can influence cell permeability and, consequently, anticancer activity.

-

Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings can enhance the binding affinity to target enzymes. For example, hydrazone derivatives bearing isatin or other aromatic fragments have shown potent cytotoxicity.[10]

-

Specific Functional Groups: The presence of certain functional groups, such as hydroxyl or nitro groups on aromatic rings, can significantly impact the anticancer potency and selectivity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

- Prepare serial dilutions of the test compound in the appropriate cell culture medium.

- Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

3. Incubation:

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

- Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

- Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: A Promising Frontier

The 1,2,4-triazole scaffold is a key component of several clinically used antiviral drugs, and derivatives of 1,2,4-triazole-3-thiol are being actively investigated for their potential to combat a range of viral infections, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[18][19][20]

Mechanism of Action

The antiviral mechanisms of 1,2,4-triazole-3-thiol derivatives can vary depending on the virus. They have been shown to target various viral proteins and enzymes that are essential for viral replication. For example, in the case of influenza virus, some derivatives may inhibit viral neuraminidase, an enzyme that is crucial for the release of new virus particles from infected cells. For other viruses, they may interfere with viral entry, replication, or assembly.[18]

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the EC50 value, which is the concentration of the compound that reduces the viral effect (e.g., plaque formation or cytopathic effect) by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| Triazole-Thiones (R-config) | Influenza A (H1N1) | Potent Activity | [18] |

| Triazolopyrimidines | Herpes Simplex Virus 1 | High Activity | [18] |

| 1,4-disubstituted-1,2,3-triazoles | Herpes Simplex Virus 1 | 16 - 21 |

Structure-Activity Relationship (SAR)

-

Stereochemistry: The stereochemistry of the substituents can be critical for antiviral activity. For instance, R-enantiomers of certain 1,2,4-triazole-3-thiones have shown potent anti-influenza activity, while the corresponding S-enantiomers were inactive.[18]

-

Lipophilicity: As with other biological activities, lipophilicity plays a role in the antiviral potency of these compounds.

-

Specific Substituents: The presence of electron-withdrawing groups on aromatic substituents has been associated with enhanced activity against certain viruses.[18]

Experimental Protocol: Plaque Reduction Assay

1. Cell Seeding and Infection:

- Seed a monolayer of susceptible host cells (e.g., MDCK for influenza) in a multi-well plate.

- Infect the cell monolayer with a known amount of virus for a defined period (e.g., 1-2 hours).

2. Compound Treatment and Overlay:

- Remove the viral inoculum and wash the cells.

- Add a semi-solid overlay medium (e.g., containing agar or methylcellulose) with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

3. Incubation:

- Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

4. Plaque Visualization and Counting:

- Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

- Count the number of plaques in each well.

5. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

- Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. The derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and antiviral effects. The accessibility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological profiles and the exploration of structure-activity relationships.

Future research in this area will likely focus on:

-

Mechanism-of-Action Studies: Elucidating the precise molecular targets and signaling pathways for a broader range of derivatives to facilitate rational drug design.

-

Lead Optimization: Systematically modifying lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole-3-thiol derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.

-

In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate their safety and efficacy in vivo.

The continued exploration of the chemical space around the 1,2,4-triazole-3-thiol core holds immense promise for the development of the next generation of therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

-

Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals. [Link]

-

Kumar, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

-

Kravchenko, I. A., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

-

Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science. [Link]

-

Fedotov, S., & Hotsulia, A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Šačkus, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences. [Link]

-

Yasin, M., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Abdel-Rahman, H. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of the Iranian Chemical Society. [Link]

-

Küçükgüzel, Ş. G., et al. (2008). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. African Journal of Pure and Applied Chemistry. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

-

Aouad, M. R., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry. [Link]

-

Fedotov, S. O., & Hotsulia, A. S. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

Al-Salahi, R., et al. (2010). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules. [Link]

-

Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

Fedotov, S., & Hotsulia, A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Hrytsenko, I. S., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science. [Link]

-

Mioc, M., et al. (2017). Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. Revista de Chimie. [Link]

-

Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]

-

Wang, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Guezgouz, K., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

-

Aouad, M. R., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1-(Substituted-phenyl)-1H-1,2,3-triazoles. ACS Omega. [Link]

-

Wazir, S., et al. (2021). Efficient approach to novel 1α-triazolyl-5α-androstane derivatives as potent antiproliferative agents. New Journal of Chemistry. [Link]

-

Gaponova, I. I., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

Khan, I., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][18]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

-

Mioc, M., et al. (2017). Docking Study of 3-mercapto-1,2,4-triazole Derivatives as Inhibitors for VEGFR and EGFR. Revista de Chimie. [Link]

-

Farghaly, T. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[3][4][18] and[1][3][4]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Farghaly, T. A., et al. (2025). A Literature Review Focusing on the Antiviral Activity of[3][4][18] and[1][3][4]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Farghaly, T. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[3][4][18] and[1][3][4]-triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Viegas, C., et al. (2025). Antiviral Activity of 1,4-Disubstituted-1,2,3-Triazoles against HSV-1 in vitro. Molecules. [Link]

-

Yasin, M., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]

- 20. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: A Framework for Investigation

An In-depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole-3-thiol, in particular, exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[2][3] This guide focuses on a specific, promising derivative, 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol . While its direct mechanism of action is not yet fully elucidated, its structural features—a flexible propyl group, a hydrogen-bonding capable pyridine ring, and the reactive triazole-thiol core—suggest multiple potential biological targets. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate its molecular mechanism of action. We will explore hypothesized targets based on extensive literature on analogous compounds and detail the rigorous, self-validating experimental workflows required to confirm these hypotheses.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold

Heterocyclic compounds are fundamental to drug discovery, and among them, the 1,2,4-triazole ring system is of paramount importance.[4] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into numerous clinically approved drugs.[1] The addition of a thiol (-SH) group at the 3-position and further substitution at the N-4 and C-5 positions create a versatile scaffold, 4,5-disubstituted-1,2,4-triazole-3-thiol, with a wide range of pharmacological activities.[5]

Our focus compound, 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol , combines this potent core with:

-

A pyridin-3-yl group at C-5, a common bioisostere for a phenyl ring that can act as a hydrogen bond acceptor and participate in π-stacking interactions.

-

A 4-propyl group at N-4, providing a lipophilic character that may enhance membrane permeability and hydrophobic interactions within a target's binding pocket.

-

A 3-thiol group , which can exist in tautomeric equilibrium with its thione form. This group is crucial for activity, potentially acting as a key coordinating ligand for metalloenzymes or a nucleophile in covalent interactions.

Given the diverse activities reported for this class of compounds, we propose three primary, testable hypotheses for the mechanism of action of this molecule.

General Synthetic Strategy

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, typically proceeding through the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate. This provides a reliable and scalable route to generate the core compound and its analogs for structure-activity relationship (SAR) studies.[5][6]

Figure 2: A logical workflow for confirming the disruption of a specific signaling pathway.

-

Cell-Based Reporter Assay:

-

Objective: To quickly assess if the compound can inhibit a specific signaling pathway in a cellular context.

-

Method: Use a stable cell line containing a reporter gene (e.g., luciferase) under the control of a transcription factor specific to the pathway (e.g., a STAT3 response element).

-

Causality: This is the most direct functional readout of pathway activity. A reduction in luciferase signal upon stimulation (e.g., with IL-6 for STAT3) in the presence of the compound indicates pathway inhibition.

-

-

Western Blot Analysis:

-

Objective: To verify that the compound inhibits a key molecular event in the pathway, such as protein phosphorylation.

-

Method: Treat cells with the compound, stimulate the pathway, and then lyse the cells. Analyze the protein lysates via SDS-PAGE and Western blotting using antibodies specific for both the total protein and its phosphorylated form (e.g., anti-STAT3 and anti-phospho-STAT3 (Tyr705)).

-

Interpretation: A dose-dependent decrease in the p-STAT3/total-STAT3 ratio would strongly support the hypothesis.

-

-

Target Engagement Assay (e.g., CETSA):

-

Objective: To confirm that the compound physically binds to its intended target protein inside the cell.

-

Method: The Cellular Thermal Shift Assay (CETSA) relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

-

Protocol:

-

Treat intact cells with the compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Cool and separate soluble from aggregated proteins via centrifugation.

-

Analyze the soluble fraction by Western blot for the target protein (e.g., STAT3).

-

-

Trustworthiness: A positive result—a "thermal shift" where more target protein remains soluble at higher temperatures in the compound-treated sample—is considered definitive proof of target engagement in a physiological environment.

-

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for elucidating the mechanism of action of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol . By progressing through broad screening, quantitative in vitro assays, and definitive cellular target engagement studies, researchers can build a robust and validated understanding of how this compound exerts its biological effects. The logical flow from high-throughput screening to detailed mechanistic studies ensures an efficient use of resources and produces a high-confidence data package suitable for further preclinical development. Positive findings in any of these workflows would trigger further investigation, including SAR studies to improve potency and selectivity, and eventual progression into in vivo models of disease.

References

-

Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. Available at: [Link]

-

Tariq, M., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

-

Yüksek, H., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]

-

Kravchenko, I., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]

-

Bayoumi, A., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

-

Patel, N. B., et al. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][7][8]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

Sharma, D., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ahmad, I., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul Faculty of Pharmacy. Available at: [Link]

-

Oderinlo, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Triazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a fundamental building block in a wide array of therapeutic agents.[1][2] Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist primarily as two isomers: 1,2,3-triazole and 1,2,4-triazole.[1][3] Their remarkable chemical stability, capacity for hydrogen bonding, and favorable dipole moment contribute to strong, specific interactions with biological targets, making them privileged structures in drug design.[4][5] This guide provides an in-depth exploration of the synthesis of novel triazole compounds, framed from the perspective of a senior application scientist. It moves beyond simple recitation of protocols to explain the causal-driven decisions in synthetic strategy, from foundational cycloaddition reactions to modern catalytic systems. We will dissect key mechanisms of action that drive the demand for these compounds, provide field-tested experimental protocols, and present a forward-looking perspective on this ever-evolving area of chemical science.

The Therapeutic Imperative: Why Synthesize Triazoles?

The driving force behind the intense research into triazole synthesis is their proven and potential therapeutic value across numerous disease areas.[5][6] Triazole-containing compounds are prominent as antifungal, anticancer, antiviral, and antibacterial agents.[2][7][8]

Mechanism of Action: The Antifungal Paradigm

The most well-established role for triazoles is in antifungal therapy.[8] Drugs like fluconazole and voriconazole have revolutionized the treatment of systemic fungal infections.[4][8] Their efficacy stems from a highly specific mechanism of action: the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway.[9]

Triazole antifungals target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital structural component of the fungal cell membrane.[12][13] By binding to the heme iron center of the enzyme, triazoles disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[9][10] This compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth.[12][14]